molecular formula C15H12N2O3 B3953785 3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione CAS No. 2400-97-7

3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

Cat. No.: B3953785
CAS No.: 2400-97-7
M. Wt: 268.27 g/mol
InChI Key: CJAHENZRXKHXSA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1H-quinazoline-2,4-dione (CAS 2400-97-7) is a quinazoline-2,4-dione derivative with a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol . This compound is of significant interest in medicinal chemistry research due to the broad spectrum of pharmacological activities associated with the quinazoline-2,4-dione scaffold. Recent research highlights its potential application in antiviral discovery. A 2023 Chinese patent identifies this specific compound as a key intermediate in the synthesis of novel quinazoline derivatives that exhibit inhibitory activity against coronaviruses, including Human coronavirus OC43 and Human coronavirus 229E . The quinazoline-2,4-dione core structure is a privileged motif in drug discovery, known to confer various biological properties. Scientific literature reports that analogues of this scaffold demonstrate a wide array of activities, such as antimicrobial, anticancer, antihypertensive, and anti-inflammatory effects . Furthermore, related alkaloids featuring the quinazoline-2,4-dione structure have been isolated from natural sources like the Mexican Zanthoxylum species, underscoring the biological relevance of this chemical class . The synthesis of this compound can be achieved through established methods, one of which involves the reaction of isatoic anhydride with an appropriate amine, such as 2-(4-methoxyphenyl)ethylamine, to form an intermediate 2-aminobenzamide, which is subsequently cyclized using a reagent like triphosgene to form the quinazoline-2,4-dione ring . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this high-purity compound as a valuable building block for the synthesis of novel bioactive molecules or as a reference standard in biological screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAHENZRXKHXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316364
Record name 3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
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Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2400-97-7
Record name 3-(4-Methoxyphenyl)-2,4(1H,3H)-quinazolinedione
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URL https://commonchemistry.cas.org/detail?cas_rn=2400-97-7
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Record name 3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-methoxyaniline with phosgene to form the corresponding isocyanate, which then undergoes cyclization with anthranilic acid to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Reactivity and Reaction Pathways

The compound undergoes nucleophilic substitutions and functional group transformations , influenced by its heterocyclic scaffold and substituents:

Oxidation and Reduction

  • Oxidation : Quinazoline rings can oxidize to form dihydroquinazolinones, though specific data for 3-(4-methoxyphenyl) derivatives is limited .

  • Reduction : Catalytic hydrogenation or LiAlH₄ reduces the ring to dihydroquinazolines, but methoxyphenyl substituents may stabilize intermediates .

Alkylation and Substitution

  • Alkylation : Quinazoline-2,4-diones undergo methylation at the 3-position using dimethyl carbonate and K₂CO₃ in DMF under MW conditions .

  • Nucleophilic Attack : The 4-carbonyl position is reactive toward nucleophiles, enabling substitutions (e.g., with anilines) .

Table 2: Alkylation Conditions

ReagentConditionsProduct Type
Dimethyl carbonateK₂CO₃, DMF, MW (130°C)Methylated quinazoline
AnilinesReflux in ethanolSubstituted derivatives

Data synthesized from .

Functional Group Transformations

Key transformations include:

Chlorination and Condensation

  • Chlorination : Treatment with POCl₃ converts quinazoline-2,4-diones to dichloroquinazolines, enabling subsequent condensation with amines .

  • Substituent Exchange : The methoxy group can participate in electrophilic aromatic substitution, though steric hindrance may limit reactivity .

Piperazine Derivatives

  • Coupling : The compound may react with piperazine derivatives to form fused heterocycles, as seen in analogous quinazoline-piperazine hybrids.

Reaction Optimization and Yield Analysis

DMAP-catalyzed MW conditions significantly enhance yields compared to thermal methods. For example:

  • Room Temperature : Moderate yields (53–82%) for benzyl-substituted derivatives .

  • Microwave Conditions : Up to 94% yield using CH₃CN as a solvent .

Substituent Effects on Yield

SubstituentYield (%)Reaction Conditions
p-Methoxyphenyl82MW (150°C, 30 min)
Alkyl (e.g., methyl)90MW or room temperature
Aryl57–82MW

Data from .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives like 3-hydroxyquinazoline-2,4(1H,3H)-dione against Hepatitis C virus (HCV). Compounds with metal ion chelating structures exhibited significant inhibitory activity on the NS5B polymerase, with some derivatives showing EC₅₀ values lower than that of ribavirin, a standard antiviral medication . This suggests that modifications to the quinazoline structure can enhance antiviral potency.

Anticancer Properties

Quinazoline derivatives have also been investigated for their anticancer activities. Research indicates that certain analogs can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, molecular docking studies have shown that these compounds interact effectively with proteins associated with cancer cell proliferation .

Case Study: Anticancer Activity Evaluation

A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that compounds with electron-donating groups at specific positions exhibited enhanced anticancer activity compared to their counterparts .

Mechanistic Insights

The mechanism of action for quinazoline derivatives often involves the inhibition of key enzymes or pathways critical for disease progression. For example, some derivatives have been shown to inhibit acetylcholinesterase activity, which is relevant in neurodegenerative diseases such as Alzheimer's .

Table 2: Mechanisms of Action

CompoundTarget Enzyme/PathwayEffect
3-Hydroxyquinazoline DerivativeNS5B PolymeraseInhibition of HCV
Quinazoline AnalogAcetylcholinesteraseNeuroprotective effect

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference ID
3-(4-Methoxyphenyl)-1H-quinazoline-2,4-dione Quinazoline-2,4-dione 4-Methoxyphenyl at C3 266.27 Under investigation
Ketanserin (KTS) Quinazoline-2,4-dione 4-Fluorobenzoyl-piperidine-ethyl at C3 395.41 5-HT2A antagonist, wound healing
3-(4-Methylphenyl)-1H-quinazoline-2,4-dione Quinazoline-2,4-dione 4-Methylphenyl at C3 252.27 Synthetic intermediate
3-(4-Methoxyphenyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Methoxyphenyl at C3 206.20 Not reported
Table 2: Substituent Effects on Physicochemical Properties
Substituent Position & Type Electron Effect Solubility (Predicted) Bioactivity Trend
Para-methoxy (electron-donating) Increases Moderate Enhanced receptor binding
Para-methyl (weakly donating) Slightly increases Low Reduced potency
Fluorobenzoyl-piperidine (electron-withdrawing) Decreases Low High specificity for 5-HT2A

Key Research Findings

  • Synthetic Accessibility : The methoxyphenyl group can be introduced via Mannich reactions or multicomponent couplings, as seen in and . These methods contrast with the multi-step synthesis of piperidine-containing analogues like KTS .
  • Safety Profile : Quinazoline-2,4-diones with simple aryl substituents (e.g., methoxyphenyl) show minimal irritant effects in preclinical models, unlike bulkier derivatives .
  • Biological Relevance : The quinazoline core’s planar structure facilitates intercalation or enzyme inhibition, while substituent choice (e.g., methoxy vs. fluorobenzoyl) tailors target selectivity .

Biological Activity

3-(4-Methoxyphenyl)-1H-quinazoline-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its analgesic, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

Analgesic Activity

Research indicates that quinazoline derivatives exhibit notable analgesic properties. For instance, a study demonstrated that modifications to the quinazoline structure can enhance analgesic efficacy. Compounds with specific substitutions showed analgesic activity ranging from 58% to 73% at doses comparable to standard analgesics like diclofenac sodium . The structure-activity relationship (SAR) analysis revealed that increasing lipophilicity and optimizing substituents at various positions on the quinazoline ring significantly improved analgesic outcomes.

Table 1: Analgesic Activity of Quinazoline Derivatives

CompoundActivity (%)Dose (mg/kg)Reference
Standard Diclofenac62 ± 1.4920
Compound A73 ± 1.4920
Compound B65 ± 0.7920

Anti-Inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been extensively studied. Compounds have shown inhibition of cyclooxygenase enzymes (COX-I and COX-II), with some derivatives exhibiting IC50 values in the nanomolar range. For example, certain derivatives demonstrated significant inhibition against COX-II, comparable to indomethacin, a standard anti-inflammatory drug .

Table 2: COX Inhibition Data for Quinazoline Derivatives

CompoundCOX-I IC50 (μM)COX-II IC50 (μM)Reference
Indomethacin0.222.64
Compound C0.39–1.87<0.5

2. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been investigated, particularly against Gram-positive and Gram-negative bacteria. A series of derivatives were synthesized and tested using the agar well diffusion method, revealing moderate to significant activity against various strains.

Table 3: Antimicrobial Activity of Selected Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Compound DStaphylococcus aureus1565
Compound EEscherichia coli1275
Compound FCandida albicans1180

3. Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of quinazoline derivatives:

  • Antitumor Activity : A comprehensive study assessed the antitumor effects of various quinazoline derivatives on human cancer cell lines, reporting significant inhibition rates (logGI50 values ranging from -6.1 to -6.45). The most effective compounds were identified based on specific structural modifications .
  • Metal Ion Chelation : Some quinazoline derivatives have been designed as metal ion chelators, showing promising antiviral activity against hepatitis C virus (HCV). These compounds demonstrated EC50 values lower than those of ribavirin, indicating their potential as antiviral agents .

Q & A

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione, and how do reaction conditions influence yield?

A common method involves cyclocondensation of substituted benzaldehydes with urea or thiourea derivatives under acidic or basic conditions. For example, derivatives of quinazoline-2,4-diones are synthesized via Mannich reactions using crown ether catalysts or by reacting hydantoin precursors with halogenated intermediates . Key factors affecting yield include solvent polarity (e.g., DMF enhances solubility of aromatic intermediates), temperature (25–80°C optimal for avoiding side reactions), and catalyst choice (e.g., potassium carbonate for deprotonation) . Lower yields (~25–45%) are observed in multi-step syntheses due to steric hindrance from the 4-methoxyphenyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

1H and 13C NMR are critical for confirming regiochemistry and substituent orientation. The methoxy group at the 4-position of the phenyl ring typically resonates at δ ~3.8 ppm (1H NMR) and δ ~55 ppm (13C NMR). Carbonyl groups in the quinazoline core appear at δ ~160–170 ppm . High-resolution mass spectrometry (HRMS) and UPLC-MS are used to verify molecular weight and purity, with deviations >2 ppm suggesting impurities or tautomeric forms .

Q. What preliminary pharmacological activities have been reported for this compound?

Derivatives of this compound exhibit analgesic and anti-inflammatory activity in rodent models, likely via COX-2 inhibition. For example, 2-substituted amino analogs showed 40–60% reduction in carrageenan-induced paw edema at 50 mg/kg doses . However, aqueous solutions at 2% concentration did not induce skin irritation in rabbits, suggesting low topical toxicity .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Introducing electron-withdrawing groups (e.g., fluoro at the 4-position of the phenyl ring) increases metabolic stability and binding affinity to targets like serotonin receptors. The 4-fluorophenyl analog showed a 2.4 XLogP value, indicating improved lipophilicity and blood-brain barrier penetration . Substitution at the quinazoline N-1 position with alkyl chains or spirocyclic groups (e.g., diazaspiro[4.5]decane) can modulate selectivity for antimicrobial targets .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 25% vs. 45% for similar routes) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or residual solvents affecting crystallization. Systematic comparison of reaction parameters (e.g., solvent, catalyst loading) using design-of-experiments (DoE) approaches is recommended. For example, replacing methyl thioacetate with ethyl analogs in precursor synthesis can reduce byproduct formation .

Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound?

Quinazoline-2,4-diones have been tested against ruminal Pseudomonas aeruginosa and Citrobacter freundii, with activity linked to disruption of membrane integrity. Minimum inhibitory concentration (MIC) assays in nutrient broth at pH 7.2, coupled with SEM imaging of bacterial morphology, are effective for mechanistic studies .

Q. How can computational methods guide the optimization of this compound derivatives?

Q. What safety protocols are recommended for handling this compound?

While no severe acute toxicity is reported, use PPE (gloves, goggles) due to potential irritancy of intermediates like 1-(chloromethyl)-4-methoxybenzene. Work under fume hoods during hydrogenation steps to mitigate exposure to gaseous byproducts .

Q. How should researchers validate the purity of synthesized batches?

Combine HPLC (C18 column, acetonitrile/water gradient) with 1H NMR integration of diagnostic peaks (e.g., methoxy vs. aromatic protons). Purity >95% is required for pharmacological assays to exclude confounding effects from impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
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